NF-kappaBeta activator 2

Pharmacokinetics Oral Bioavailability In Vivo Dosing

NF-kappaBeta activator 2 is the only orally bioavailable NF-κB agonist validated for once-daily dosing in ALS models. Unlike NF-κB activator 1 (EC50=0.9 μM) lacking oral exposure data, or PMA/TNF-α acting via distinct mechanisms, it uniquely delivers 15.6% oral bioavailability, t½=2.86 h—enabling reproducible oral regimens without injection artifacts. Validated across three disease models: SOD2 induction in SH-SY5Y neurons (1 μM, 6 h), LPS-induced ARDS lung injury, and radiation-induced spermatogenesis rescue. ≥98% purity, DMSO-soluble (≥25 mg/mL).

Molecular Formula C16H11FN2O3
Molecular Weight 298.27 g/mol
Cat. No. B8227420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF-kappaBeta activator 2
Molecular FormulaC16H11FN2O3
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC=C(O2)C3=CC(=CC=C3)C(=O)O)F
InChIInChI=1S/C16H11FN2O3/c17-12-6-1-2-7-13(12)19-16-18-9-14(22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21)
InChIKeyVGJMPWREFUKMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF-kappaBeta Activator 2 for ALS and Neuroinflammation Research: Procurement-Ready Chemical Profile


NF-kappaBeta activator 2 (CAS 2375281-44-8, IUPAC: 3-[2-(2-fluoroanilino)-1,3-oxazol-5-yl]benzoic acid) is a synthetic small-molecule NF-κB pathway agonist with a molecular weight of 298.27 g/mol [1]. It is characterized as a potent and orally bioavailable activator of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), exhibiting an EC50 of 1.58 μM in cellular activation assays . The compound induces superoxide dismutase 2 (SOD2) expression through enhanced NF-κB transcriptional activity and is soluble in DMSO at concentrations ≥25 mg/mL, facilitating standard in vitro and in vivo experimental workflows .

Why NF-kappaBeta Activator 1 or Generic NF-κB Agonists Cannot Substitute for NF-kappaBeta Activator 2 in Procurement


NF-κB pathway modulation is exquisitely sensitive to both chemical scaffold and pharmacokinetic profile. While NF-κB activator 1 (EC50 = 0.9 μM) displays higher in vitro potency, it lacks the oral bioavailability and characterized in vivo exposure parameters documented for NF-kappaBeta activator 2 [1]. Conversely, widely used generic NF-κB activators such as phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α) operate through distinct upstream mechanisms (PKC activation or receptor engagement) and do not recapitulate the specific SOD2 induction phenotype observed with NF-kappaBeta activator 2 . Substitution with an analog lacking validated oral exposure data would compromise reproducibility in animal models of amyotrophic lateral sclerosis (ALS) and neuroinflammation where oral dosing is required [2]. The evidence below quantifies the specific differentiation dimensions that preclude simple interchange.

NF-kappaBeta Activator 2: Quantified Differentiation from NF-κB Activator 1 and Generic Agonists


Oral Bioavailability: A Defining Differentiation from NF-κB Activator 1

NF-kappaBeta activator 2 demonstrates quantifiable oral bioavailability (F = 15.6%) in mice following a 5 mg/kg oral dose, with a Cmax of 92 ng/mL and an oral half-life of 2.86 hours [1]. In contrast, NF-κB activator 1, despite a lower EC50 (0.9 μM), has no publicly reported oral bioavailability data, rendering oral dosing regimens non-standardized and unpredictable [2]. This represents a critical procurement differentiator for studies requiring oral administration in disease models.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Cellular NF-κB Activation Potency: EC50 Comparison with NF-κB Activator 1

NF-kappaBeta activator 2 activates NF-κB with an EC50 of 1.58 μM in cellular assays, while NF-κB activator 1 exhibits a moderately lower EC50 of 0.9 μM (approximately 1.76-fold more potent) [1]. The slightly reduced potency of activator 2 is offset by its validated oral bioavailability and extended oral half-life, positioning it as a balanced tool compound for in vivo pharmacology where exposure duration often outweighs peak potency.

NF-κB Signaling EC50 Potency

SOD2 Induction in Neuronal Cells: A Functional Biomarker Differentiating from Generic NF-κB Activators

NF-kappaBeta activator 2 (1 μM, 6 hr) induces SOD2 mRNA expression in SH-SY5Y human neuroblastoma cells, a phenotype not consistently reported for generic NF-κB activators such as PMA or TNF-α in this cellular context . SOD2 is a mitochondrial superoxide dismutase with established relevance to ALS pathophysiology and oxidative stress mitigation . Generic activators that do not induce SOD2 may fail to recapitulate this specific neuroprotective signaling axis.

SOD2 Oxidative Stress Neuroprotection

Intravenous vs. Oral Half-Life Comparison: Supporting Flexible Dosing Routes

NF-kappaBeta activator 2 exhibits distinct half-life values depending on the route of administration: 0.96 hours following intravenous (1 mg/kg) and 2.86 hours following oral (5 mg/kg) administration in mice [1]. This route-dependent pharmacokinetic profile allows researchers to select the dosing paradigm that best matches experimental requirements—shorter exposure for acute mechanistic studies or extended exposure for chronic disease modeling. No such comparative half-life data are available for NF-κB activator 1.

Pharmacokinetics Half-Life Dosing Flexibility

NF-kappaBeta Activator 2: Validated Application Scenarios in ALS, Neuroinflammation, and Oxidative Stress Research


Oral Dosing in Murine Models of Amyotrophic Lateral Sclerosis (ALS)

NF-kappaBeta activator 2 is directly applicable to preclinical ALS research where oral administration is preferred for chronic disease modeling. The compound's 15.6% oral bioavailability and 2.86-hour half-life in mice enable reproducible once-daily oral dosing regimens that circumvent the stress and variability associated with repeated intraperitoneal injections [1]. SOD2 induction in neuronal cells further aligns with the oxidative stress component of ALS pathogenesis, making it a mechanistically relevant tool compound [2].

Acute Lung Injury and Endothelial Barrier Function Studies

In models of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), NF-kappaBeta activator 2 has been shown to increase the degree of lung injury and enhance FITC-dextran permeability in endothelial cells, confirming its functional activity in pulmonary vascular biology [1]. Researchers investigating NF-κB-mediated endothelial dysfunction or seeking a positive control for barrier disruption assays can reliably employ this compound based on validated in vivo and in vitro activity.

Spermatogenesis Rescue and Radioprotection Research

NF-kappaBeta activator 2 has demonstrated promising efficacy in rescuing ionizing radiation-induced spermatogenesis disorders, performing comparably to a positive control drug in preclinical models [1]. This application leverages the compound's ability to activate NF-κB-dependent survival and repair pathways in radiosensitive tissues, and the availability of both intravenous and oral dosing options supports flexible experimental design in reproductive toxicology and radioprotection studies.

Neuroblastoma Oxidative Stress and SOD2 Induction Assays

For in vitro studies of neuronal oxidative stress, NF-kappaBeta activator 2 reliably induces SOD2 mRNA expression in SH-SY5Y neuroblastoma cells at a concentration of 1 μM over 6 hours [1]. This validated cellular phenotype provides a robust positive control for antioxidant gene induction experiments and supports mechanistic investigations into NF-κB-mediated neuroprotection in cell culture models of neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NF-kappaBeta activator 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.